molecular formula C5H8N2S B189690 N,4-dimethyl-1,3-thiazol-2-amine CAS No. 2161-68-4

N,4-dimethyl-1,3-thiazol-2-amine

Cat. No. B189690
CAS RN: 2161-68-4
M. Wt: 128.2 g/mol
InChI Key: DGBNDUXTMUGNGM-UHFFFAOYSA-N
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Description

“N,4-dimethyl-1,3-thiazol-2-amine” is a chemical compound with the CAS Number: 2161-68-4 . It has a molecular weight of 128.2 and is a powder in physical form . The IUPAC name for this compound is N-methyl-N-(4-methyl-1,3-thiazol-2-yl)amine .


Synthesis Analysis

A series of N,4-diaryl-1,3-thiazole-2-amines containing three aromatic rings with an amino linker were designed and synthesized as tubulin inhibitors . The most potent compound was determined to be N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine .


Molecular Structure Analysis

The thiazole ring in “N,4-dimethyl-1,3-thiazol-2-amine” consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

“N,4-dimethyl-1,3-thiazol-2-amine” has a melting point of 71-72 . It is stored at room temperature .

Scientific Research Applications

Antimicrobial Applications

“N,4-dimethyl-1,3-thiazol-2-amine” derivatives have been found to exhibit significant antimicrobial properties. These compounds can be synthesized to target a variety of pathogenic bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .

Anticancer and Cytotoxic Activities

Thiazole derivatives, including “N,4-dimethyl-1,3-thiazol-2-amine”, have shown potential in anticancer therapy. They can be designed to interfere with cell proliferation and induce apoptosis in tumor cells, offering a pathway for developing novel antineoplastic drugs .

Anti-Inflammatory and Analgesic Effects

Research indicates that thiazole compounds can act as effective anti-inflammatory and analgesic agents. This is particularly useful in the treatment of chronic inflammatory diseases and pain management .

Neuroprotective Properties

The neuroprotective potential of thiazole derivatives is being explored, with studies suggesting their use in protecting neuronal cells against various neurodegenerative disorders .

Antiviral and Antiretroviral Therapy

Thiazole-based compounds have been utilized in the synthesis of antiviral and antiretroviral drugs. These drugs are crucial in the treatment of viral infections, including HIV, offering hope for patients with these life-threatening conditions .

Agricultural Chemicals

“N,4-dimethyl-1,3-thiazol-2-amine” has applications in the agricultural sector as well. It can be used to create compounds that act as fungicides or insecticides, contributing to crop protection and food security .

Industrial Applications

In the industrial realm, thiazole derivatives serve as chemical reaction accelerators and are involved in the synthesis of dyes and pigments. Their versatility makes them integral to various manufacturing processes .

Photographic Sensitizers

Thiazoles are also important in the field of photography, where they are used as sensitizers. They play a role in improving the quality and stability of photographic materials .

Safety and Hazards

The safety information for “N,4-dimethyl-1,3-thiazol-2-amine” includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Thiazole-bearing compounds, including “N,4-dimethyl-1,3-thiazol-2-amine”, have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

properties

IUPAC Name

N,4-dimethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4-3-8-5(6-2)7-4/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBNDUXTMUGNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355730
Record name N,4-dimethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-dimethyl-1,3-thiazol-2-amine

CAS RN

2161-68-4
Record name N,4-dimethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,4-dimethyl-1,3-thiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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